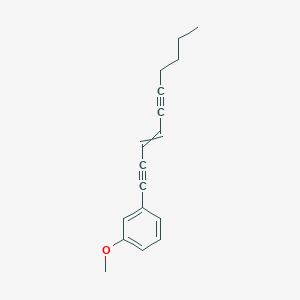
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene is an organic compound characterized by a unique structure that includes a methoxy group attached to a benzene ring, which is further connected to a dec-3-ene-1,5-diyn-1-yl chain
Méthodes De Préparation
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,5-hexadiyne.
Reaction Conditions: The key steps involve the formation of the dec-3-ene-1,5-diyn-1-yl chain through coupling reactions, such as Sonogashira coupling, under palladium-catalyzed conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, ketones, alkanes, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity or function.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene and 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene.
Uniqueness: The presence of the methoxy group at the 3-position of the benzene ring distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
823228-15-5 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-3-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)18-2/h8-9,11,13-15H,3-5H2,1-2H3 |
Clé InChI |
HHZZANFMVMHOTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


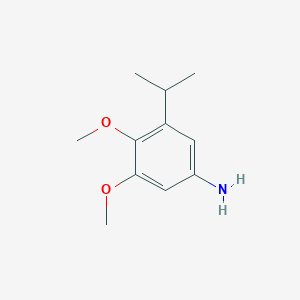


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
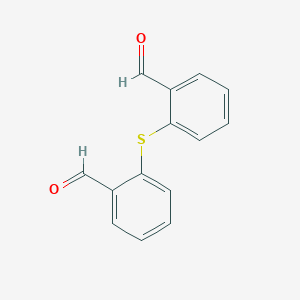
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
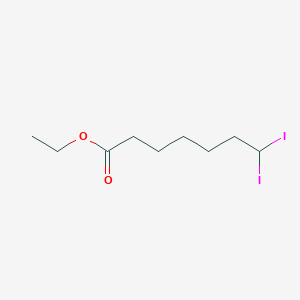
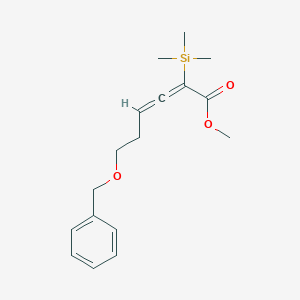
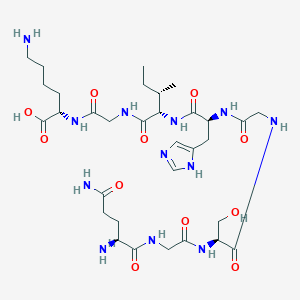
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
